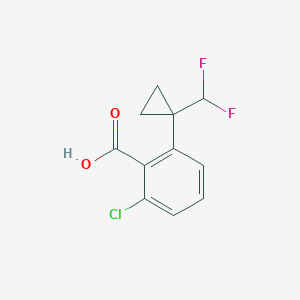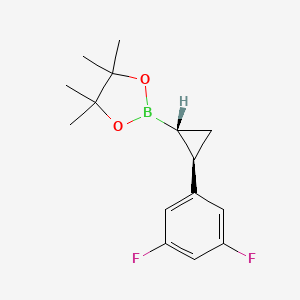
Rel-2-((1R,2R)-2-(3,5-difluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-2-((1R,2R)-2-(3,5-difluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. This compound features a cyclopropyl group substituted with difluorophenyl and a dioxaborolane moiety, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-((1R,2R)-2-(3,5-difluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Cyclopropanation: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Boronic Ester Formation: The dioxaborolane moiety is formed by reacting the cyclopropyl compound with a boronic acid or boronic ester precursor under suitable conditions, such as the presence of a base and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Rel-2-((1R,2R)-2-(3,5-difluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvents: Common solvents include THF, toluene, and dimethylformamide (DMF).
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols/Phenols: Formed from oxidation reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science:
Biology and Medicine
Drug Development: May be used in the synthesis of pharmaceutical compounds.
Biological Probes: Utilized in the development of probes for studying biological systems.
Industry
Agrochemicals: Potential use in the synthesis of agrochemical products.
Polymers: May be used in the development of new polymeric materials.
Mechanism of Action
The mechanism of action of Rel-2-((1R,2R)-2-(3,5-difluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions typically involves the formation of a boronate complex, which facilitates the transfer of the boron moiety to the target molecule. This process is often catalyzed by transition metals, such as palladium, which activate the boronic ester and the coupling partner.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
Cyclopropylboronic Acid: Another boronic acid with a cyclopropyl group.
Difluorophenylboronic Acid: A boronic acid with a difluorophenyl group.
Uniqueness
Rel-2-((1R,2R)-2-(3,5-difluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclopropyl group, difluorophenyl substitution, and dioxaborolane moiety. This unique structure imparts specific reactivity and properties that are valuable in various chemical transformations and applications.
Properties
Molecular Formula |
C15H19BF2O2 |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
2-[(1R,2R)-2-(3,5-difluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BF2O2/c1-14(2)15(3,4)20-16(19-14)13-8-12(13)9-5-10(17)7-11(18)6-9/h5-7,12-13H,8H2,1-4H3/t12-,13+/m0/s1 |
InChI Key |
RHVZFINPZZDJBP-QWHCGFSZSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC(=CC(=C3)F)F |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12993278.png)
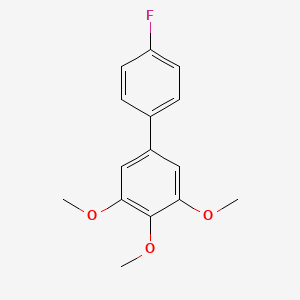
![[(2-Cyclohexylamino-acetyl)-(3-nitro-phenyl)-amino]-acetic acid ethyl ester](/img/structure/B12993282.png)
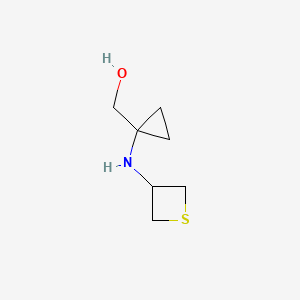
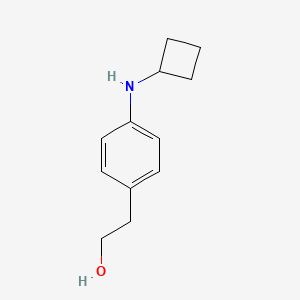
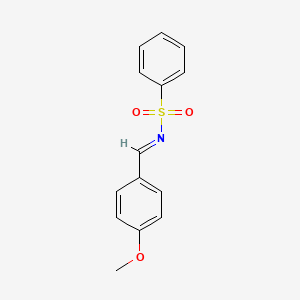

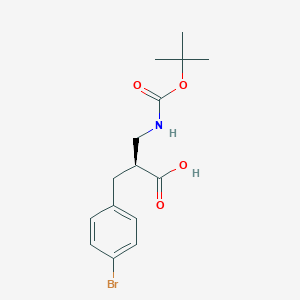
![(S)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12993305.png)
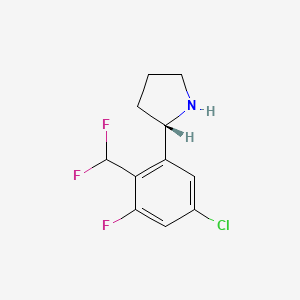
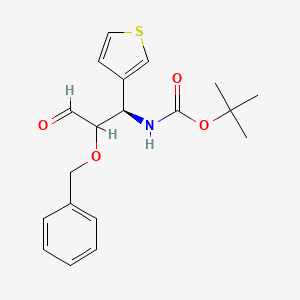
![2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B12993325.png)

